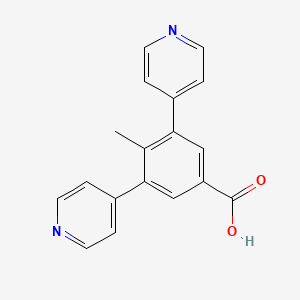
4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C18H14N2O2 It is characterized by a benzoic acid core substituted with two pyridin-4-yl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridin-4-yl groups, converting them to piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoic acid core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: this compound can be oxidized to 4-carboxy-3,5-bis(pyridin-4-yl)benzoic acid.
Reduction: Reduction can yield 4-Methyl-3,5-bis(piperidin-4-yl)benzoic acid.
Substitution: Halogenated derivatives such as 4-Methyl-3,5-bis(pyridin-4-yl)-2-bromobenzoic acid.
Applications De Recherche Scientifique
4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid largely depends on its application:
In Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridin-4-yl groups, forming stable complexes.
In Biological Systems: The compound can interact with biological targets through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
3,5-Bis(pyridin-4-yl)benzoic acid: Lacks the methyl group, which can influence its reactivity and binding properties.
4-Methyl-3,5-bis(pyridin-3-yl)benzoic acid: The position of the pyridinyl groups can affect the compound’s electronic properties and steric interactions.
3,5-Bis(pyridin-4-yl)benzoic acid: Similar structure but without the methyl group, which can lead to different chemical behavior and applications.
Uniqueness: 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid is unique due to the presence of both pyridin-4-yl groups and a methyl group on the benzoic acid core. This combination of functional groups provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H14N2O2 |
|---|---|
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
4-methyl-3,5-dipyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C18H14N2O2/c1-12-16(13-2-6-19-7-3-13)10-15(18(21)22)11-17(12)14-4-8-20-9-5-14/h2-11H,1H3,(H,21,22) |
Clé InChI |
LAHMMGXOEFSHGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1C2=CC=NC=C2)C(=O)O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
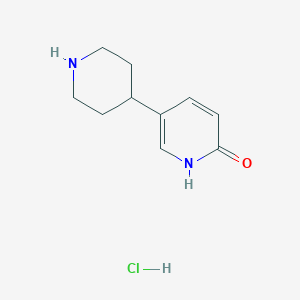
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
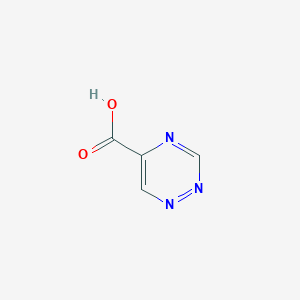
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)

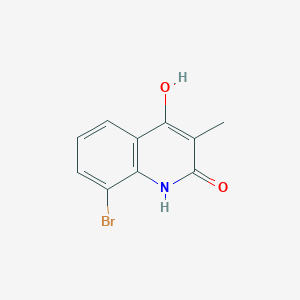
![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
![Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B15051923.png)
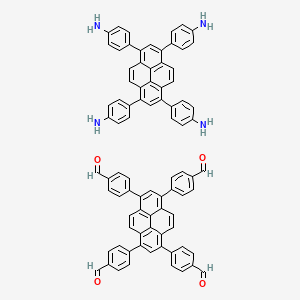
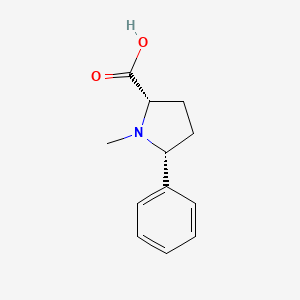
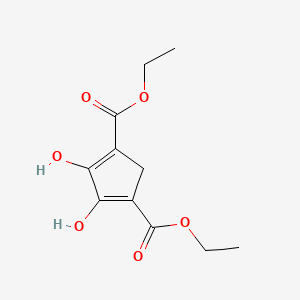
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)
